(Rac)-JBJ-04-125-02

Description

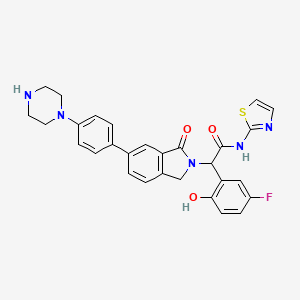

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQVOTINPRYDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-JBJ-04-125-02: A Technical Whitepaper on its Mechanism of Action as a Mutant-Selective Allosteric EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-JBJ-04-125-02 is a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant promise in overcoming acquired resistance to existing EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document provides an in-depth technical overview of the mechanism of action of this compound, with a focus on its selective targeting of EGFR mutants, its impact on downstream signaling pathways, and its synergistic relationship with ATP-competitive inhibitors. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding of this novel therapeutic agent.

Core Mechanism of Action

This compound functions as a mutant-selective allosteric inhibitor of EGFR.[1][2][3][4][5] Unlike traditional TKIs that compete with ATP at the kinase domain's active site, JBJ-04-125-02 binds to a distinct, allosteric pocket. This binding induces a conformational change in the EGFR protein, leading to the inhibition of its kinase activity. A critical aspect of its mechanism is its high potency against EGFR harboring specific mutations, notably the L858R/T790M and the resistance-conferring L858R/T790M/C797S mutations.[2][3][4] The racemate, this compound, encompasses this activity.[1][5]

A unique feature of JBJ-04-125-02's mechanism is the significant enhancement of its binding to mutant EGFR in the presence of the covalent ATP-competitive inhibitor, osimertinib.[2][3] This cooperative binding leads to a synergistic effect, resulting in increased apoptosis and more effective inhibition of cellular growth compared to either agent alone.[2][3][4] However, increased EGFR dimer formation can limit the treatment efficacy of JBJ-04-125-02 as a single agent.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for JBJ-04-125-02, highlighting its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of JBJ-04-125-02

| Target | IC50 | Cell Lines | Assay Type | Reference |

| EGFR L858R/T790M | 0.26 nM | N/A (Biochemical) | Biochemical Assay | [3][4][6] |

| EGFR L858R | See Figure 2A in[3] | Ba/F3 | Cell Viability | [3] |

| EGFR L858R/T790M | See Figure 2A in[3] | Ba/F3 | Cell Viability | [3] |

| EGFR L858R/T790M/C797S | See Figure 2A in[3] | Ba/F3 | Cell Viability | [3] |

| EGFR L858R/T790M | Low nanomolar | H1975 | Cell Viability | [2] |

Table 2: In Vivo Efficacy and Pharmacokinetics of JBJ-04-125-02

| Parameter | Value | Animal Model | Dosing | Reference |

| Tumor Regression | Marked regression within 4 weeks | EGFR L858R/T790M/C797S genetically engineered mice | 50 mg/kg, oral gavage, once daily | [3] |

| Half-life (t1/2) | 3 hours | Not specified | 3 mg/kg, intravenous | [3] |

| AUClast | 728,577 min*ng/mL | Not specified | 3 mg/kg, intravenous | [3] |

| Cmax | 1.1 µmol/L | Not specified | 20 mg/kg, oral | [3] |

| Oral Bioavailability | 3% | Not specified | 20 mg/kg, oral | [3] |

Signaling Pathway Inhibition

JBJ-04-125-02 effectively inhibits the downstream signaling pathways mediated by activated EGFR. The primary pathways affected are the PI3K/AKT and RAS/MEK/ERK pathways, which are crucial for cell proliferation, survival, and growth. By inhibiting the phosphorylation of EGFR, JBJ-04-125-02 prevents the subsequent activation of AKT and ERK1/2.[2][3]

Figure 1: Simplified signaling pathway of this compound action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the inhibitory effect of JBJ-04-125-02 on the proliferation of cancer cell lines.

-

Cell Seeding: Plate Ba/F3, H1975, H3255GR, or H3255DR cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of JBJ-04-125-02 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for the MTS cell viability assay.

Western Blotting for Phospho-protein Analysis

This protocol is used to determine the effect of JBJ-04-125-02 on the phosphorylation status of EGFR and its downstream targets, AKT and ERK1/2.

-

Cell Lysis: Treat cells with JBJ-04-125-02 at various concentrations for a specified time. For experiments involving EGF, stimulate cells with 10 ng/ml of EGF for 15 minutes prior to drug treatment. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

phospho-EGFR (Tyr1068): 1:1000

-

EGFR: 1:2000

-

phospho-AKT (Ser473): 1:2000

-

AKT: 1:2000

-

phospho-ERK1/2: 1:2000

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Growth Inhibition Studies

This protocol describes the evaluation of the anti-tumor efficacy of JBJ-04-125-02 in a mouse model of NSCLC.

-

Animal Model: Utilize male C57Bl/6 mice or other appropriate strains.

-

Tumor Implantation: Establish tumors by subcutaneously injecting human lung cancer cells (e.g., H1975) or using genetically engineered mouse models of EGFR-mutant lung cancer.

-

Drug Administration: Once tumors are established, treat the mice with JBJ-04-125-02 (e.g., 50 mg/kg or 100 mg/kg) via oral gavage, once daily. A vehicle control group should be included.

-

Tumor Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting to assess target engagement.

Synergistic Interaction with Osimertinib

A key finding is the synergistic anti-tumor effect observed when JBJ-04-125-02 is combined with osimertinib. This is attributed to the enhanced binding of JBJ-04-125-02 to mutant EGFR in the presence of osimertinib. This unique cooperativity is not observed with all covalent ATP-competitive EGFR inhibitors.

Figure 3: Logical relationship of the synergistic effect with osimertinib.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant NSCLC. Its unique allosteric mechanism of action, selectivity for resistance-conferring mutations, and synergistic activity with covalent ATP-competitive inhibitors like osimertinib provide a strong rationale for its continued investigation and clinical development. The data and protocols presented in this whitepaper offer a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (Rac)-JBJ-04-125-02: A Mutant-Selective Allosteric EGFR Inhibitor

Introduction

(Rac)-JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] As a racemic mixture, it has demonstrated significant potential in overcoming acquired resistance to conventional EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Chemical Properties

This compound is a complex small molecule with the following chemical properties:

| Property | Value |

| IUPAC Name | 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-6-(4-(piperazin-1-yl)phenyl)isoindolin-2-yl)-N-(thiazol-2-yl)acetamide[3] |

| Molecular Formula | C29H26FN5O3S[2][3][4] |

| Molecular Weight | 543.61 g/mol [2][5] |

| CAS Number | 2140807-05-0 (racemate)[2][3] |

| Appearance | Solid powder[3] |

Mechanism of Action

This compound functions as an allosteric inhibitor of EGFR, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket targeted by many traditional TKIs.[6][7] This allosteric binding stabilizes an inactive conformation of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

A key advantage of this mechanism is its efficacy against EGFR mutations that confer resistance to other inhibitors. Specifically, this compound has shown potent activity against the L858R/T790M double mutant and the formidable L858R/T790M/C797S triple mutant, which is resistant to third-generation covalent inhibitors like osimertinib.[7][8]

The binding of this compound to mutant EGFR has been shown to be uniquely enhanced by the presence of osimertinib.[5] This suggests a cooperative binding mechanism where the covalent modification of the ATP site by osimertinib facilitates the binding of the allosteric inhibitor. This synergy leads to a more profound and durable inhibition of EGFR signaling.

Signaling Pathway

The inhibitory effect of this compound on mutant EGFR disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the PI3K/AKT and MAPK/ERK pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified against various EGFR mutant cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |

| Ba/F3 | L858R/T790M | 0.26 | [1][2][7][8] |

| Ba/F3 | L858R | >10,000 | [6] |

| Ba/F3 | L858R/T790M/C797S | Potent Inhibition (Specific IC50 not stated) | [6][8] |

| H1975 | L858R/T790M | Low nanomolar range | [6] |

| H3255GR | L858R/T790M | Resistant (Inhibited at >1µM) | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is described in the supplementary methods of the primary research publication by To C, et al. in Cancer Discovery (2019).[6] Researchers should refer to this publication for the detailed synthetic route and characterization data.

Cell Viability (MTS) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Ba/F3, H1975, or H3255GR cells

-

RPMI-1640 or DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well clear flat-bottom microplates

-

This compound stock solution (in DMSO)

-

CellTiter 96® AQueous One Solution Reagent (MTS)[9]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.[10]

-

Incubate the plate for 1-4 hours at 37°C.[10]

-

Measure the absorbance at 490 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of EGFR Signaling

This protocol is used to determine the effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK.

Materials:

-

H1975 or other relevant cells

-

6-well plates

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the total protein and loading control.

In Vivo Xenograft Studies

This protocol describes the evaluation of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

H1975 cells

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of H1975 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.[8]

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot).

Conclusion

This compound is a promising mutant-selective allosteric EGFR inhibitor with demonstrated preclinical activity against clinically relevant resistance mutations in NSCLC. Its unique mechanism of action and its synergistic potential when combined with covalent ATP-competitive inhibitors like osimertinib highlight its potential as a future therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar allosteric inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. promega.com [promega.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

(Rac)-JBJ-04-125-02: A Technical Guide to a Mutant-Selective Allosteric EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, such as the gatekeeper T790M mutation and the subsequent C797S mutation, continually presents clinical challenges. (Rac)-JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of EGFR designed to address these resistance mechanisms.[1][2][3] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[4] This unique mechanism allows it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive inhibitors.[5] Notably, it has demonstrated potent activity against the double mutant EGFRL858R/T790M and the triple mutant EGFRL858R/T790M/C797S, which is resistant to third-generation TKIs like osimertinib.[2][3]

The binding of this compound induces a conformational change in the EGFR protein, inhibiting its kinase activity and subsequent downstream signaling pathways, including the AKT and ERK1/2 pathways.[2] Furthermore, preclinical studies have shown a synergistic effect when this compound is combined with osimertinib.[3][6] This combination leads to enhanced apoptosis and more effective inhibition of cellular growth compared to either agent alone, suggesting a promising strategy to overcome or delay the onset of resistance.[3][4]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Target | Reference |

| IC50 | 0.26 nM | EGFRL858R/T790M | [2][3][7][8] |

| Model System | Concentration/Dosage | Effect | Reference |

| H1975 Cells (in vitro) | 0-1000 nM | Inhibition of cell proliferation | [2] |

| Ba/F3 Cells (EGFRL858R, EGFRL858R/T790M, EGFRL858R/T790M/C797S) | 0.01-10 µM | Inhibition of cell proliferation and EGFR phosphorylation | [2] |

| Genetically Engineered Mice (EGFRL858R/T790M/C797S) | 50 mg/kg (oral gavage) | Marked tumor regressions | [2] |

| Parameter | Value (at 3 mg/kg IV) | Value (at 20 mg/kg oral) | Reference |

| Half-life (t1/2) | 3 hours | - | [2] |

| AUClast | 728,577 min*ng/mL | - | [2] |

| Cmax | - | 1.1 µmol/L | [2] |

| Oral Bioavailability | - | 3% | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments cited in the evaluation of this compound.

Cell Viability (MTS) Assay

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Plating: Seed cells (e.g., H1975, Ba/F3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 72 hours).[1]

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting

Western blotting is employed to analyze the phosphorylation status of EGFR and its downstream signaling proteins.

-

Cell Lysis: Treat cells with this compound for the desired time and concentration, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model

Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., H1975) into the flanks of immunodeficient mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 50-100 mg/kg) or vehicle control via oral gavage daily.[1]

-

Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry.

Visualizations

Signaling Pathway Diagrams

Caption: EGFR signaling pathway inhibited by this compound.

Caption: Synergistic inhibition of EGFR by this compound and Osimertinib.

Experimental Workflow Diagram

References

- 1. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Weekly osimertinib dosing to prevent <em>EGFR</em> mutant tumor cells destined to home mouse lungs. - ASCO [asco.org]

- 6. The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-JBJ-04-125-02: A Technical Whitepaper on its Allosteric Modulator Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] This compound has demonstrated significant potential in overcoming resistance to existing ATP-competitive EGFR inhibitors, a major challenge in the treatment of non-small cell lung cancer (NSCLC).[5] This technical guide provides a comprehensive overview of the allosteric modulator properties of this compound, including its inhibitory activity, pharmacokinetic profile, and mechanism of action. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.

Core Properties and Mechanism of Action

This compound, the racemate of JBJ-04-125-02, functions as a non-competitive inhibitor, binding to an allosteric site on the EGFR kinase domain. This distinct mechanism allows it to be effective against EGFR mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs), such as the T790M and C797S mutations.[5] The primary target of this compound is mutant EGFR, and it has shown particular efficacy against the L858R/T790M double mutant and the L858R/T790M/C797S triple mutant.[4][5] By binding to the allosteric site, this compound inhibits the downstream signaling pathways, primarily the PI3K/AKT and RAS/MEK/ERK pathways, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[4]

A noteworthy property of this compound is its synergistic effect when used in combination with the ATP-competitive inhibitor osimertinib. This combination has been shown to enhance the inhibition of cellular growth and increase apoptosis in resistant EGFR-mutant cancer models.[5]

Data Presentation

In Vitro Inhibitory Activity

The mutant-selective inhibitory activity of JBJ-04-125-02 has been characterized in various cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Cell Line/EGFR Mutation | IC50 (nM) | Assay Type | Reference |

| Ba/F3 EGFRL858R/T790M | 0.26 | Cell Proliferation | [1][2][3][4] |

| Ba/F3 EGFRL858R | Inhibits Proliferation | Cell Proliferation | [4][6] |

| Ba/F3 EGFRL858R/T790M/C797S | Inhibits Proliferation | Cell Proliferation | [4][5][6] |

| H1975 (EGFRL858R/T790M) | Low Nanomolar | Cell Proliferation | [4][6] |

| Parental Ba/F3 | No Inhibition | Cell Proliferation | [6] |

| Wild-type EGFR Ba/F3 | No Inhibition | Cell Proliferation | [6] |

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in male C57Bl/6 mice have provided initial insights into the in vivo behavior of JBJ-04-125-02.

| Parameter | Value | Dosing | Reference |

| Half-life (t1/2) | 3 hours | 3 mg/kg (intravenous) | [4] |

| Area Under the Curve (AUClast) | 728,577 min·ng/mL | 3 mg/kg (intravenous) | [4] |

| Maximal Plasma Concentration (Cmax) | 1.1 µmol/L | 20 mg/kg (oral) | [4] |

| Oral Bioavailability | 3% | 20 mg/kg (oral) | [4] |

In Vivo Efficacy

Preclinical studies in genetically engineered mouse models (GEM) of EGFR-mutant lung cancer have demonstrated the anti-tumor activity of JBJ-04-125-02.

| Animal Model | Dosage | Administration | Outcome | Reference |

| EGFRL858R/T790M/C797S GEM mice | 50 mg/kg | Oral gavage, once daily | Marked tumor regressions within 4 weeks | [4] |

| EGFRL858R/T790M/C797S GEM mice | 100 mg/kg | Oral gavage, once daily | Effective inhibition of EGFR, AKT, and ERK1/2 phosphorylation | [7] |

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted from standard MTS assay procedures to determine the effect of this compound on the proliferation of EGFR-mutant cell lines.[7]

-

Cell Seeding: Seed Ba/F3, H1975, or other relevant cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for EGFR Signaling Pathway

This protocol outlines the procedure for analyzing the phosphorylation status of EGFR and its downstream targets, AKT and ERK, in response to this compound treatment.[8]

-

Cell Treatment and Lysis:

-

Seed H1975 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

EGFR Signaling Pathway Inhibition by this compound

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. broadpharm.com [broadpharm.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of (Rac)-JBJ-04-125-02, a Novel Allosteric EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-JBJ-04-125-02 has emerged as a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant potential in overcoming resistance to existing EGFR tyrosine kinase inhibitors (TKIs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers and professionals in the field of drug development. It includes a detailed (though currently unavailable in public literature) synthesis protocol, in-depth experimental methodologies for its biological characterization, and a summary of its key quantitative data. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and scientific development.

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of EGFR TKIs. However, the emergence of resistance mutations, such as the T790M and C797S mutations, has limited the long-term efficacy of these agents. This compound is a novel, orally active allosteric inhibitor that targets mutant forms of EGFR, including those with the challenging C797S resistance mutation.[1] Its distinct mechanism of binding to an allosteric site, rather than the highly conserved ATP-binding pocket, offers a promising strategy to circumvent known resistance mechanisms.[1] This guide will delve into the technical details of its discovery and synthesis, providing a valuable resource for the scientific community.

Discovery and Rationale

The discovery of this compound was driven by the need for new therapeutic agents capable of targeting EGFR mutations that confer resistance to third-generation TKIs like osimertinib. The primary research, led by To and colleagues, identified this compound as a potent inhibitor of EGFR harboring L858R/T790M and L858R/T790M/C797S mutations.[1] The rationale behind developing an allosteric inhibitor was to exploit a binding site less prone to the resistance mutations that affect ATP-competitive inhibitors.

Synthesis of this compound

While the primary publication by To et al. in Cancer Discovery mentions that the synthesis of this compound is described in the supplemental methods, this information is not readily accessible in the public domain.[2] The IUPAC name for the compound is 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-6-(4-(piperazin-1-yl)phenyl)isoindolin-2-yl)-N-(thiazol-2-yl)acetamide.[1]

A detailed, step-by-step synthesis protocol is essential for the replication and further investigation of this compound. Unfortunately, despite extensive searches of the scientific literature and patent databases, a specific and detailed synthesis protocol remains unavailable at the time of this writing. Researchers interested in synthesizing this compound are encouraged to seek out the supplementary information associated with the primary publication or explore potential patent filings that may contain these details.

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective inhibitory activity against mutant EGFR. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Target | Reference |

| IC50 | 0.26 nM | EGFR L858R/T790M | [3][4] |

| Cell Line | Description | Effect of this compound | Reference |

| Ba/F3 (EGFR L858R, L858R/T790M, L858R/T790M/C797S) | Murine pro-B cells engineered to express mutant human EGFR | Inhibition of cell proliferation | [2] |

| H1975 | Human NSCLC cell line with EGFR L858R/T790M mutations | Inhibition of cell proliferation at low nanomolar concentrations | [2][4] |

| Parameter | Value | Dosage | Species | Reference |

| Tumor Regression | Marked regression within 4 weeks | 50 mg/kg, oral gavage, once daily | Genetically engineered mice (EGFR L858R/T790M/C797S) | [4] |

Experimental Protocols

Detailed experimental protocols are critical for the validation and extension of scientific findings. While the exact protocols from the primary study are not publicly available, this section provides generalized, yet detailed, methodologies for the key experiments used to characterize this compound.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells (e.g., H1975, Ba/F3 expressing mutant EGFR) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Western Blot Analysis

This technique is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins, such as AKT and ERK1/2.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK1/2 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the mutant EGFR signaling pathway by this compound.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro biological evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of next-generation EGFR inhibitors. Its allosteric mechanism of action provides a powerful tool to combat drug resistance in NSCLC. While the publicly available information on its synthesis and detailed experimental protocols is currently limited, this guide consolidates the existing knowledge to provide a foundational resource for researchers in the field. Further disclosure of the detailed synthetic route and specific experimental parameters will be crucial for accelerating the research and development of this promising therapeutic candidate.

References

(Rac)-JBJ-04-125-02: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-JBJ-04-125-02, a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support its application in cancer research.

Core Concepts and Mechanism of Action

This compound is the racemic mixture of JBJ-04-125-02, which has demonstrated significant inhibitory activity against clinically relevant EGFR mutations, including those that confer resistance to existing therapies. As an allosteric inhibitor, it binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This unique mechanism allows it to be effective against mutations that alter the ATP-binding site, such as the T790M "gatekeeper" mutation and the C797S mutation, which confers resistance to third-generation covalent inhibitors like osimertinib.

The binding of JBJ-04-125-02 stabilizes an inactive conformation of the EGFR kinase, thereby inhibiting its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation and survival.

Quantitative Data

The following tables summarize the in vitro efficacy of JBJ-04-125-02 against various EGFR genotypes.

Table 1: In Vitro Inhibitory Activity of JBJ-04-125-02 in Ba/F3 Cells

| EGFR Genotype | IC50 (nM) |

| L858R | >1000 |

| L858R/T790M | 0.26[1][2][3] |

| L858R/T790M/C797S | 10 |

Data represents the activity of the active enantiomer, JBJ-04-125-02. The racemate, this compound, is expected to have approximately half the potency.

Table 2: In Vitro and In Vivo Activity of JBJ-04-125-02

| Assay Type | Cell Line/Model | Key Parameters & Observations |

| In Vitro Cell Proliferation | H1975 (EGFR L858R/T790M) | Inhibition of cell proliferation observed at low nanomolar concentrations following 72 hours of treatment.[4][5] |

| Ba/F3 cells with various EGFR mutations | Effective inhibition of proliferation in cells harboring L858R/T790M and L858R/T790M/C797S mutations.[4] | |

| In Vivo Efficacy | Genetically engineered mice (EGFR L858R/T790M/C797S) | Oral gavage of 50 mg/kg once daily led to significant tumor regression.[4] |

| H1975 xenograft mouse model | Inhibition of tumor growth. |

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is adapted for determining the effect of this compound on the proliferation of non-small cell lung cancer (NSCLC) cell lines.

Materials:

-

This compound

-

NSCLC cell lines (e.g., H1975, H3255GR)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom black plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Trypsinize and resuspend cells in complete culture medium. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Western Blotting for EGFR Signaling Pathway Analysis

This protocol details the analysis of EGFR and its downstream signaling proteins.

Materials:

-

This compound

-

NSCLC cell lines (e.g., H1975)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a study to evaluate the anti-tumor activity of this compound in vivo.

Materials:

-

This compound

-

Immunocompromised mice (e.g., athymic nude mice)

-

H1975 cells

-

Matrigel

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of H1975 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS and Matrigel mixture) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Prepare a formulation of this compound in the vehicle. Administer the compound orally via gavage at the desired dose (e.g., 50 or 100 mg/kg) daily. The control group receives the vehicle only.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Data Analysis: Plot the mean tumor volume for each group over time to assess the anti-tumor efficacy. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: EGFR signaling pathway and allosteric inhibition by this compound.

Caption: General experimental workflow for evaluating this compound.

References

(Rac)-JBJ-04-125-02 in non-small cell lung cancer

An In-Depth Technical Guide on (Rac)-JBJ-04-125-02 for Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, such as the gatekeeper T790M mutation and the subsequent C797S mutation, poses a significant clinical challenge. This compound, a potent, orally active, and mutant-selective allosteric inhibitor of EGFR, has emerged as a promising therapeutic agent to overcome this resistance.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound in the context of NSCLC.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[4][7] This allosteric mechanism allows it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive inhibitors. Notably, it demonstrates potent activity against the double mutant EGFRL858R/T790M and the triple mutant EGFRL858R/T790M/C797S, which is resistant to third-generation TKIs like osimertinib.[1][4][6] By binding to the allosteric site, JBJ-04-125-02 inhibits the phosphorylation of EGFR and subsequently downregulates downstream signaling pathways critical for tumor cell proliferation and survival, namely the PI3K/AKT and MAPK/ERK pathways.[1][4]

Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of NSCLC.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity in NSCLC cell lines harboring EGFR mutations.[1][4][7]

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type |

| Ba/F3 | EGFRL858R/T790M | 0.26[1][2][3][5][6] | MTS Assay |

| H1975 | EGFRL858R/T790M | Low nanomolar[1][4] | MTS Assay |

| H3255GR | EGFRL858R/T790M | Not explicitly quantified | MTS Assay |

| Ba/F3 | EGFRL858R | Effective inhibition[1][4] | MTS Assay |

| Ba/F3 | EGFRL858R/T790M/C797S | Effective inhibition[1][4] | MTS Assay |

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in mouse models of NSCLC.

Table 2: In Vivo Anti-tumor Activity of this compound

| Animal Model | Treatment | Dosing Schedule | Outcome |

| EGFRL858R/T790M/C797S Genetically Engineered Mice | This compound | 50 mg/kg, oral gavage, once daily for 15 weeks | Marked tumor regression within 4 weeks of treatment.[1] |

| H1975 Xenograft Model | This compound | 100 mg/kg, oral gavage, once daily for 3 days | Inhibition of EGFR and downstream signaling.[8] |

Pharmacokinetics

Pharmacokinetic studies in mice have provided initial insights into the drug's profile.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing |

| Half-life (t1/2) | 3 hours[1] | 3 mg/kg intravenous |

| AUClast | 728,577 min*ng/mL[1] | 3 mg/kg intravenous |

| Cmax | 1.1 µmol/L[1] | 20 mg/kg oral |

| Oral Bioavailability | 3%[1] | 20 mg/kg oral |

Combination Therapy

A significant finding is the synergistic effect of this compound with the ATP-competitive inhibitor osimertinib. Osimertinib has been shown to enhance the binding of JBJ-04-125-02 to mutant EGFR.[4][7] This combination leads to increased apoptosis and more effective inhibition of cell growth both in vitro and in vivo compared to either agent alone.[4][6][7]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition

The primary mechanism of action of this compound is the inhibition of the EGFR signaling cascade.

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound typically follows a structured workflow.

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability Assay (MTS)

-

Cell Seeding: Seed NSCLC cells (e.g., H1975, H3255GR) or Ba/F3 cells stably expressing EGFR mutants in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in growth medium to the desired final concentrations (e.g., 0-1000 nM).[1] The final DMSO concentration should be kept below 0.1%.

-

Treatment: After 24 hours of cell attachment, replace the medium with medium containing the various concentrations of this compound.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][7]

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Phospho-EGFR (Tyr1068)

-

Total EGFR

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

β-actin or GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

In Vivo Xenograft Studies

-

Animal Models: Utilize immunodeficient mice (e.g., nude or NSG mice) for xenograft studies with human NSCLC cell lines (e.g., H1975) or genetically engineered mouse models (GEMs) with specific EGFR mutations.[1]

-

Tumor Implantation: Subcutaneously inject 5-10 x 106 NSCLC cells in a mixture of medium and Matrigel into the flank of each mouse. For GEMs, tumor development is spontaneous.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width2) two to three times per week.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the drug or vehicle via oral gavage at the specified dose and schedule (e.g., 50 or 100 mg/kg, once daily).[1][7]

-

Efficacy Evaluation: Continue treatment for the duration of the study (e.g., 28 days or longer) and monitor tumor volume and body weight.

-

Pharmacodynamic Analysis: At the end of the study or at specific time points, euthanize the mice and excise the tumors for downstream analysis, such as Western blotting, to assess target engagement. For pharmacodynamic studies, tumors are often collected a few hours after the final dose.[8]

Conclusion

This compound is a promising allosteric inhibitor of mutant EGFR with demonstrated preclinical activity against NSCLC, including models with the challenging C797S resistance mutation. Its unique mechanism of action and synergistic potential with existing TKIs like osimertinib highlight its potential as a future therapeutic option for patients with EGFR-mutant NSCLC who have developed resistance to current therapies. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. JBJ-04-125-02 is a Mutant-Selective and Orally Active EGFR Inhibitor | MedChemExpress [medchemexpress.eu]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (Rac)-JBJ-04-125-02 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

(Rac)-JBJ-04-125-02 is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, particularly in the context of non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.

This compound is the racemic mixture of JBJ-04-125-02, which has demonstrated significant inhibitory activity against EGFR mutations, including those that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs).[3][4][5] The protocols outlined below are for cell viability assays, analysis of EGFR signaling pathway inhibition, and apoptosis induction.

Data Presentation

Table 1: Cell Viability (IC50) of JBJ-04-125-02 in EGFR-Mutant Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| Ba/F3 | L858R/T790M | 0.26[1][3][4][6] |

| Ba/F3 | L858R/T790M/C797S | ~30 |

| H1975 | L858R/T790M | Low nanomolar range[1][5] |

Note: The majority of publicly available data is for the active enantiomer, JBJ-04-125-02. Further testing is recommended to determine the specific IC50 values for the racemic mixture, this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the concentration-dependent effect of this compound on the viability of EGFR-mutant cancer cell lines.

Materials:

-

EGFR-mutant cell lines (e.g., H1975, Ba/F3 L858R/T790M)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Cell Seeding:

-

For adherent cells (e.g., H1975), seed at a density of 3,000-8,000 cells per well in a 96-well plate.

-

For suspension cells (e.g., Ba/F3), seed at a density of 5,000-10,000 cells per well.

-

Incubate overnight to allow for cell attachment (for adherent cells) and recovery.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM.[2]

-

Include a DMSO-only control.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

-

Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the background absorbance (medium-only wells).

-

Normalize the data to the DMSO-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Western Blot for EGFR Signaling Pathway

This protocol is to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins, AKT and ERK.

Materials:

-

EGFR-mutant cell lines (e.g., H1975)

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies (see Table 2)

-

Chemiluminescent substrate

-

Imaging system

Table 2: Suggested Primary Antibodies for Western Blot

| Target | Phosphorylation Site | Supplier (Example) | Catalog # (Example) | Dilution (Example) |

| p-EGFR | Tyr1068 | Cell Signaling Technology | 3777 | 1:1000 |

| Total EGFR | Cell Signaling Technology | 4267 | 1:1000 | |

| p-Akt | Ser473 | Cell Signaling Technology | 4060 | 1:2000 |

| Total Akt | Cell Signaling Technology | 4691 | 1:1000 | |

| p-ERK1/2 | Thr202/Tyr204 | Cell Signaling Technology | 4370 | 1:2000 |

| Total ERK1/2 | Cell Signaling Technology | 4695 | 1:1000 | |

| β-Actin | Cell Signaling Technology | 4970 | 1:1000 |

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a DMSO control.

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

-

Centrifuge the lysates and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Strip and re-probe the membrane for total proteins and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Apoptosis Assay (Annexin V Staining)

This protocol is to determine if the inhibition of cell viability by this compound is due to the induction of apoptosis.

Materials:

-

EGFR-mutant cell lines (e.g., H1975)

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Include a DMSO-treated control.

-

-

Cell Staining:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

Mandatory Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for (Rac)-JBJ-04-125-02 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

(Rac)-JBJ-04-125-02 is a potent, orally active, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It has demonstrated significant anti-tumor activity in preclinical mouse models of non-small cell lung cancer (NSCLC), particularly those harboring EGFR mutations that confer resistance to other tyrosine kinase inhibitors.[3][6] This document provides detailed application notes and protocols for the administration of this compound in mouse models based on published research.

Mechanism of Action

This compound acts as an allosteric inhibitor, binding to a site on the EGFR protein distinct from the ATP-binding pocket.[6] This mechanism allows it to be effective against EGFR mutations that are resistant to traditional ATP-competitive inhibitors, such as the C797S mutation.[6] The compound has shown selectivity for mutant forms of EGFR, including L858R, L858R/T790M, and L858R/T790M/C797S, while sparing wild-type EGFR.[6] Inhibition of mutant EGFR by this compound leads to the downregulation of downstream signaling pathways, including the AKT and ERK1/2 pathways, ultimately inhibiting cell proliferation and inducing apoptosis.[2][6]

Data Presentation

In Vitro Efficacy: Inhibition of Cell Proliferation

| Cell Line | EGFR Mutation Status | IC50 of JBJ-04-125-02 (µM) |

| Ba/F3 | L858R | Data not available in snippets |

| Ba/F3 | L858R/T790M | 0.26 nM[2][3][4][5] |

| Ba/F3 | L858R/T790M/C797S | Effective as a single agent[6] |

| H1975 | L858R/T790M | Low nanomolar range[6] |

In Vivo Efficacy: Tumor Growth Inhibition

| Mouse Model | Treatment Group | Dosage | Administration Route | Duration | Outcome |

| EGFR L858R/T790M/C797S Genetically Engineered Mice (GEM) | Vehicle | N/A | Oral Gavage | 4 weeks | Tumor growth |

| EGFR L858R/T790M/C797S Genetically Engineered Mice (GEM) | JBJ-04-125-02 | 50 mg/kg, once daily | Oral Gavage | 4 weeks | Marked tumor regression[2] |

| H1975 Xenograft | Vehicle | N/A | Oral Gavage | 28 days | Tumor growth |

| H1975 Xenograft | JBJ-04-125-02 | 100 mg/kg | Oral Gavage | 28 days | Inhibition of tumor growth |

| H1975 Xenograft | Osimertinib | 25 mg/kg | Oral Gavage | 28 days | Inhibition of tumor growth |

| H1975 Xenograft | JBJ-04-125-02 + Osimertinib | 100 mg/kg + 25 mg/kg | Oral Gavage | 28 days | Increased efficacy compared to single agents[6] |

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., Ba/F3, H1975)[1]

-

Cell culture medium and supplements

-

96-well plates

-

MTS assay kit

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium. The final concentrations may range from 0.1 nM to 10 µM.[1][2] Use DMSO as a vehicle control.

-

Replace the medium in the wells with the medium containing different concentrations of the compound.

-

Incubate the plates for 72 hours.[1]

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of MTS to formazan.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

In Vivo Xenograft Mouse Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

-

This compound

-

Immunocompromised mice (e.g., male C57Bl/6)[1]

-

H1975 human lung cancer cells[6]

-

Vehicle for oral gavage

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject H1975 cells into the flank of the mice.

-

Monitor tumor growth regularly. Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, JBJ-04-125-02, osimertinib, combination).[6]

-

Prepare the treatment formulations. This compound is administered by oral gavage.

-

Administer the respective treatments to the mice daily at the specified dosages (e.g., 50 mg/kg or 100 mg/kg for JBJ-04-125-02).[1]

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

At the end of the study (e.g., after 28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).[6]

Pharmacodynamic Study in Genetically Engineered Mouse Models

Objective: To assess the effect of this compound on EGFR signaling in vivo.

Materials:

-

This compound

-

EGFR L858R/T790M/C797S genetically engineered mice (GEM)[2]

-

Vehicle for oral gavage

-

Reagents and equipment for Western blotting

Protocol:

-

Once tumors have developed in the GEMs, treat the mice with either vehicle or this compound (50 mg/kg or 100 mg/kg) by oral gavage once daily for 3 days.[6][7]

-

Three hours after the final dose, euthanize the mice and harvest the lung tumor tissues.[7]

-

Prepare protein lysates from the tumor tissues.

-

Perform Western blotting to analyze the phosphorylation status of EGFR, AKT, and ERK1/2 to determine the extent of target engagement and downstream pathway inhibition.[6][7]

Visualizations

Caption: EGFR signaling pathway and inhibition by this compound.

Caption: General experimental workflow for evaluating this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: MTS Assay with (Rac)-JBJ-04-125-02

For Researchers, Scientists, and Drug Development Professionals

(Rac)-JBJ-04-125-02 is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This compound has demonstrated significant anti-tumor activities by inhibiting the proliferation of cancer cells, particularly those harboring EGFR mutations.[2][3] The following application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound using the MTS assay.

The MTS assay is a colorimetric method used to assess cell viability.[4][5] In metabolically active cells, dehydrogenase enzymes reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture media.[4][6][7] The quantity of formazan produced, as measured by absorbance, is directly proportional to the number of viable cells.[4]

Mechanism of Action of this compound

This compound acts as a mutant-selective allosteric inhibitor of EGFR.[1][8] This means it binds to a site on the EGFR protein distinct from the ATP-binding site, altering the protein's conformation and inhibiting its kinase activity. This is particularly effective against certain mutations in EGFR, such as L858R, T790M, and C797S, which are associated with non-small cell lung cancer (NSCLC) and resistance to other EGFR inhibitors.[2][3][9] By inhibiting EGFR, this compound blocks downstream signaling pathways, including the AKT and ERK1/2 pathways, which are crucial for cell proliferation and survival.[2][3][9]

Signaling Pathway of this compound Inhibition

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Protocol: MTS Assay for Cell Viability

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials:

-

This compound

-

Cell line of interest (e.g., H1975, Ba/F3 with EGFR mutations)[1][2]

-

Complete cell culture medium

-

96-well clear flat-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490-500 nm[5][7]

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[10]

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common concentration range to test is 0-1000 nM.[2][3]

-

Include a vehicle control (DMSO) with a final concentration equivalent to the highest concentration of DMSO used in the experimental wells.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.[1][2]

-

-

MTS Assay:

-

After the 72-hour incubation, add 20 µL of the MTS reagent to each well, including the background control wells.[10][11][12]

-

Incubate the plate for 1 to 4 hours at 37°C.[11][12] The optimal incubation time may vary depending on the cell type and density.

-

Measure the absorbance at 490 nm using a plate reader.[12]

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Experimental Workflow

Caption: Workflow for the MTS assay with this compound.

Data Presentation

The quantitative data from the MTS assay should be summarized in a clear and structured table for easy comparison.

Table 1: Example Data Layout for MTS Assay Results